1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methylphenyl groups. Common synthetic routes may involve the use of reagents such as piperidine, 2-fluorobenzyl chloride, and 4-methylphenylpropylamine under specific reaction conditions like controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide
- 1-[(2-bromophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide
- 1-[(2-iodophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide
Uniqueness
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, and iodinated analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-3-22(18-10-8-17(2)9-11-18)25-23(27)19-12-14-26(15-13-19)16-20-6-4-5-7-21(20)24/h4-11,19,22H,3,12-16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLBTQNDHRDJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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